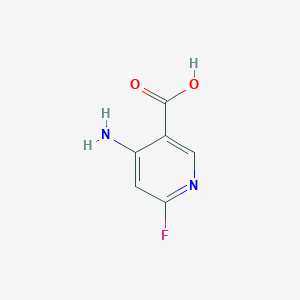

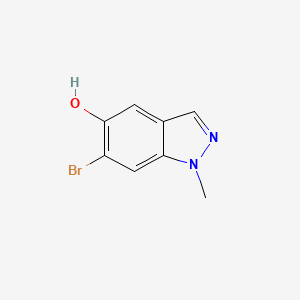

![molecular formula C10H10N2OS B1378958 [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol CAS No. 885280-39-7](/img/structure/B1378958.png)

[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol

Übersicht

Beschreibung

Thiazoles are a class of organic compounds that contain a five-membered C3NS ring . The thiazole ring is found in many biologically active compounds and is a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

Thiazoles can be synthesized through several methods. One common method involves the reaction of α-haloketones with thioamides . Another method involves the cyclization of α-dithiocarbamic esters .Molecular Structure Analysis

The thiazole ring is planar and aromatic. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation and N-acylation, and react with α-haloketones to form fused thiazoles .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activity

- Novel thiazole derivatives have been synthesized and assessed for their antibacterial and antifungal activities. These studies demonstrate that certain thiazole compounds exhibit moderate to high activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Candida glabrata. The structural optimization and characterization of these compounds were achieved through spectroscopic techniques and density functional theory (DFT) calculations, providing insights into their stability and reactivity (Shahana & Yardily, 2020; Kubba & Hameed A. Rahim, 2018).

Molecular Docking and DFT Studies

- The application of molecular docking and DFT studies on thiazole derivatives aids in understanding their antibacterial activity. These computational studies offer valuable insights into the compounds' interactions at the molecular level, helping to elucidate their potential mechanisms of action against microbial pathogens (Shahana & Yardily, 2020).

Synthesis and Characterization

- Research has focused on the synthesis and characterization of various thiazole derivatives, exploring their potential applications in medicinal chemistry. These studies detail the methods used for synthesizing these compounds, along with their structural characterization using techniques like FTIR spectroscopy, NMR, and mass spectrometry. The synthesized compounds are further evaluated for their potential biological activities, including antimicrobial properties (Kubba & Hameed A. Rahim, 2018).

Antiproliferative Activity

- Thiazole compounds have also been investigated for their antiproliferative activity against cancer cells. Some derivatives have shown promising activity, suggesting their potential as anticancer agents. The synthesis of these compounds and their screening against cancer cell lines highlight the role of thiazole derivatives in developing new therapeutic agents (Sonar et al., 2020).

Chemical Properties and Solubility

- Studies examining the relationship between molecular structure, crystal structure, and solubility of thiazole derivatives provide insight into their chemical properties. These investigations can inform the development of thiazole-based compounds with optimized solubility and stability for various applications (Hara et al., 2009).

Wirkmechanismus

Target of Action

Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets due to their diverse biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular functions . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Phenylalanine, a compound structurally similar to this compound, can be metabolized in several ways, including hydroxylation leading to tyrosine synthesis . It’s plausible that [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol might affect similar pathways.

Pharmacokinetics

For instance, a study on DPC 333, a compound with a similar structure, revealed a systemic clearance of 0.4 l/h/kg, a Vss of 0.6 l/kg, an oral bioavailability of 17%, and an ex vivo IC50 for the suppression of TNF-α production of 55 nM .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-(3-aminophenyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLJYEMCIHJKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1378875.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)

![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)

![Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1378884.png)

![1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid](/img/structure/B1378887.png)

![Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378889.png)

![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1378898.png)